molecular formula C14H13ClO B3059179 2-Chloro-1,1-diphenylethanol CAS No. 950-17-4

2-Chloro-1,1-diphenylethanol

Cat. No. B3059179
CAS RN: 950-17-4
M. Wt: 232.7 g/mol
InChI Key: OIWPMKVQRVMTQU-UHFFFAOYSA-N
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Patent
US04358458

Procedure details

15 g of magnesium chips are reacted with 94.2 g of bromobenzene in 250 ml of absolute ether at 30° to 35° C., followed by the dropwise addition over a period of 30 minutes at 0° to 10° C. of 24.5 g of chloroacetic acid ethyl ester. After stirring for 1 hour, the reaction mixture is poured onto ice, acidified with dilute hydrochloric acid and extracted by shaking with methylene chloride. The organic phase is washed twice with water, subsequently dried over sodium sulphate and concentrated in vacuo. The oily residue is distilled in a high vacuum at 135°-140° C./0.03 Torr. 2-Chloro-1,1-diphenyl-ethan-1-ol melting at 64° to 66° C. is obtained in a yield of 32.8 g.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
94.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(O[C:12](=[O:15])[CH2:13][Cl:14])C.Cl>CCOCC>[Cl:14][CH2:13][C:12]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[OH:15]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[Mg]
Name
Quantity
94.2 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
24.5 g
Type
reactant
Smiles
C(C)OC(CCl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted
STIRRING
Type
STIRRING
Details
by shaking with methylene chloride
WASH
Type
WASH
Details
The organic phase is washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
subsequently dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The oily residue is distilled in a high vacuum at 135°-140° C./0.03 Torr

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(O)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.